molecular formula C14H17ClN2O2 B3423196 o-Dianisidine hydrochloride CAS No. 28716-14-5

o-Dianisidine hydrochloride

Cat. No. B3423196
CAS RN: 28716-14-5
M. Wt: 280.75 g/mol
InChI Key: QHRTZMDBPOUHPU-UHFFFAOYSA-N
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Description

O-Dianisidine hydrochloride is an organic compound with the formula [(CH3O)(H2N)C6H3]2 . It is a colorless or white solid and a bifunctional compound derived via the benzidine rearrangement from o-anisidine . It is a precursor to some azo dyes by formation of the bis(diazonium) derivative, which is coupled to diverse aromatic compounds . Some commercial dyes derived from o-dianisidine include C. I. Direct Blue 1, 15, 22, 84, and 98 .


Molecular Structure Analysis

The molecular formula of o-Dianisidine hydrochloride is C14H16N2O2 • 2HCl . The average mass is 280.750 Da and the monoisotopic mass is 280.097870 Da .


Chemical Reactions Analysis

O-Dianisidine hydrochloride is used as a colorimetric peroxidase substrate . It has been used as a substrate to semi-quantitatively measure lactate, uric acid, and glucose . It has also been used as a reagent for the detection of various metals, thiocyanates, and nitrites .


Physical And Chemical Properties Analysis

O-Dianisidine hydrochloride is a crystalline solid . It is soluble in PBS (pH 7.2) at 5 mg/ml . The λmax is 210, 297 nm . The melting point is 268 °C .

Safety And Hazards

O-Dianisidine hydrochloride is harmful if swallowed and may cause cancer . It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety precautions include obtaining special instructions before use, using personal protective equipment, washing face, hands and any exposed skin thoroughly after handling, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(4-amino-3-methoxyphenyl)-2-methoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2;/h3-8H,15-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRTZMDBPOUHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5036848
Record name 3,3'-Dimethoxybenzidine hydrochloride
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Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

3,3'-dimethoxybenzidine hydrochloride appears as colorless crystals. Very toxic. Azo dye intermediate.
Record name 3,3'-DIMETHOXYBENZIDINE HYDROCHLORIDE
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Product Name

o-Dianisidine hydrochloride

CAS RN

111984-09-9, 20325-40-0, 28716-14-5
Record name 3,3'-DIMETHOXYBENZIDINE HYDROCHLORIDE
Source CAMEO Chemicals
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Record name 3,3′-Dimethoxybenzidine dihydrochloride
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Record name [1,1′-Biphenyl]-4,4′-diamine, 3,3′-dimethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111984-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name o-Dianisidine hydrochloride
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Record name NSC210953
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Record name 3,3'-Dimethoxybenzidine hydrochloride
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Record name O-DIANISIDINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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